3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
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Overview
Description
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one typically involves the reaction of pyrazine-2-carbaldehyde with dimethylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
Starting Materials: Pyrazine-2-carbaldehyde and dimethylamine.
Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide.
Purification: Recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of 3-(dimethylamino)-1-pyrazin-2-ylpropan-1-amine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-arylpropenones: These compounds share a similar enaminone structure but differ in the aryl group attached to the propenone moiety.
N,N-Dimethylaminopropylamine: This compound has a similar dimethylamino group but differs in the overall structure and functional groups.
Uniqueness
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of heterocyclic derivatives and for applications in various fields of research.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(dimethylamino)-1-pyrazin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-3-9(13)8-7-10-4-5-11-8/h3-7H,1-2H3 |
InChI Key |
CLHUZMQFALLXDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
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